3,5-Difluoro-4-methoxypyridine
Overview
Description
3,5-Difluoro-4-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H5F2NO. This compound is characterized by the presence of two fluorine atoms at the 3rd and 5th positions and a methoxy group at the 4th position on the pyridine ring. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms .
Mechanism of Action
Target of Action
3,5-Difluoro-4-methoxypyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to carbon–carbon bond formation . The downstream effects of these pathways include the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-methoxypyridine typically involves the nucleophilic substitution of fluorine atoms on a pyridine ring. One common method is the reaction of pentafluoropyridine with methanol in the presence of a base, which results in the substitution of one fluorine atom by a methoxy group . The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-methoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMSO or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Piperidine derivatives.
Scientific Research Applications
3,5-Difluoro-4-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoropyridine: Lacks the methoxy group, making it less versatile in chemical reactions.
4-Methoxypyridine: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
3,5-Dichloro-4-methoxypyridine: Chlorine atoms instead of fluorine, leading to different steric and electronic effects.
Uniqueness
3,5-Difluoro-4-methoxypyridine is unique due to the combination of fluorine and methoxy substituents, which impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications .
Properties
IUPAC Name |
3,5-difluoro-4-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXCBWORXFRDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672327 | |
Record name | 3,5-Difluoro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-24-3 | |
Record name | 3,5-Difluoro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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